molecular formula C16H22N2 B14261075 2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole CAS No. 208718-02-9

2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole

Cat. No.: B14261075
CAS No.: 208718-02-9
M. Wt: 242.36 g/mol
InChI Key: IOYSTCGWDOEPLA-UHFFFAOYSA-N
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Description

2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science . The compound this compound is characterized by its unique structure, which includes a cyclohexyl group, a phenyl group, and a dihydroimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to form the desired imidazole compound . The reaction conditions are typically mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[Cyclohexyl(phenyl)methyl]-4,5-dihydro-1h-imidazole can be compared with other similar compounds, such as:

Properties

CAS No.

208718-02-9

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

2-[cyclohexyl(phenyl)methyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C16H22N2/c1-3-7-13(8-4-1)15(16-17-11-12-18-16)14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12H2,(H,17,18)

InChI Key

IOYSTCGWDOEPLA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)C3=NCCN3

Origin of Product

United States

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